Cas no 67372-69-4 (6,7-Demethylene-6,7-dehydro Drospirenone)

6,7-Demethylene-6,7-dehydro Drospirenone 化学的及び物理的性質
名前と識別子
-
- 6,7-Demethylene-6,7-dehydro Drospirenone
- A,16
- A,17
- A-Lactone
- UNII-LF6CD1LUZA
- Drospirenone impurity D
- 17beta-Hydroxy-15beta,16beta-methylene-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid gamma-lactone
- Drospirenone impurity, drospirenone 6-ene- [USP]
- 3'H-CYCLOPROPA(15,16)PREGNA-4,6,15-TRIENE-21-CARBOXYLIC ACID, 15,16-DIHYDRO-17-HYDROXY-3-OXO-, .GAMMA.-LACTONE, (15.ALPHA.,16.ALPHA.,17.ALPHA.)-
- delta6-Drospirenone
- Drospirenone 6-ene
- 3'H-Cyclopropa(15,16)pregna-4,6,15-triene-21-carboxylic acid, 15,16-dihydro-17-hydroxy-3-oxo-, gamma-lactone, (15alpha,16alpha,17alpha)-
- .DELTA.6-DROSPIRENONE
- Q27282954
- DROSPIRENONE IMPURITY, DROSPIRENONE 6-ENE- [USP IMPURITY]
- 67372-69-4
- (1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.02,7.03,5.011,16]octadeca-15,17-diene]-2,14'-dione
- 17.BETA.-HYDROXY-15.BETA.,16.BETA.-METHYLENE-3-OXO-17.ALPHA.-PREGNA-4,6-DIENE-21-CARBOXYLIC ACID .GAMMA.-LACTONE
- SCHEMBL13936413
- DROSPIRENONE IMPURITY D [EP IMPURITY]
- LF6CD1LUZA
- Drospirenone impurity D [EP]
- DTXSID10217728
-
- インチ: InChI=1S/C23H28O3/c1-21-8-5-14(24)11-13(21)3-4-15-17(21)6-9-22(2)20(15)16-12-18(16)23(22)10-7-19(25)26-23/h3-4,11,15-18,20H,5-10,12H2,1-2H3/t15-,16-,17+,18+,20-,21+,22+,23+/m1/s1
- InChIKey: OMQDQOBQNOHRKO-PJPXKQQPSA-N
- ほほえんだ: CC12CCC(=O)C=C1C=CC3C2CCC4(C3C5CC5C46CCC(=O)O6)C
計算された属性
- せいみつぶんしりょう: 352.20400
- どういたいしつりょう: 352.20384475g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 26
- 回転可能化学結合数: 0
- 複雑さ: 793
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- PSA: 43.37000
- LogP: 4.22600
6,7-Demethylene-6,7-dehydro Drospirenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D231030-10mg |
6,7-Demethylene-6,7-dehydro Drospirenone |
67372-69-4 | 10mg |
$ 261.00 | 2023-09-08 | ||
TRC | D231030-100mg |
6,7-Demethylene-6,7-dehydro Drospirenone |
67372-69-4 | 100mg |
$ 2070.00 | 2023-09-08 | ||
TRC | D231030-5mg |
6,7-Demethylene-6,7-dehydro Drospirenone |
67372-69-4 | 5mg |
$ 187.00 | 2023-09-08 | ||
TRC | D231030-25mg |
6,7-Demethylene-6,7-dehydro Drospirenone |
67372-69-4 | 25mg |
$666.00 | 2023-05-18 | ||
A2B Chem LLC | AH17127-100mg |
6,7-DeMethylene-6,7-dehydro Drospirenone |
67372-69-4 | 100mg |
$2103.00 | 2024-04-19 | ||
TRC | D231030-50mg |
6,7-Demethylene-6,7-dehydro Drospirenone |
67372-69-4 | 50mg |
$1256.00 | 2023-05-18 | ||
A2B Chem LLC | AH17127-10mg |
6,7-DeMethylene-6,7-dehydro Drospirenone |
67372-69-4 | 10mg |
$371.00 | 2024-04-19 | ||
A2B Chem LLC | AH17127-5mg |
6,7-DeMethylene-6,7-dehydro Drospirenone |
67372-69-4 | 5mg |
$300.00 | 2024-04-19 |
6,7-Demethylene-6,7-dehydro Drospirenone 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
6,7-Demethylene-6,7-dehydro Drospirenoneに関する追加情報
6,7-Demethylene-6,7-dehydro Drospirenone: A Comprehensive Overview
6,7-Demethylene-6,7-dehydro Drospirenone (CAS No. 67372-69-4) is a highly specialized compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound is a derivative of drospirenone, a well-known antiprogestin with established applications in contraceptive formulations. The structural modification in 6,7-Demethylene-6,7-dehydro Drospirenone introduces unique properties that make it a subject of interest for researchers exploring novel therapeutic agents.
The chemical structure of 6,7-Demethylene-6,7-dehydro Drospirenone is characterized by the removal of a methyl group and the introduction of a double bond at the 6 and 7 positions. This modification alters the compound's pharmacokinetic profile and bioavailability, potentially enhancing its efficacy in specific therapeutic contexts. Recent studies have focused on understanding how these structural changes influence the compound's interaction with progesterone receptors and its overall pharmacodynamic behavior.
One of the most promising areas of research involving 6,7-Demethylene-6,7-dehydro Drospirenone is its potential application in hormone replacement therapy (HRT). Unlike traditional progestins, this compound exhibits reduced androgenic activity, which could minimize adverse effects such as acne and hirsutism. Preclinical trials have demonstrated that 6,7-Demethylene-6,7-dehydro Drospirenone maintains efficacy while offering a more favorable safety profile compared to first-generation antiprogestins.
Another critical aspect of 6,7-Demethylene-6,7-dehydro Drospirenone research is its role in addressing resistance to conventional hormonal therapies. In oncology, resistance to progestin-based treatments is a significant challenge in managing certain types of cancers. By targeting specific receptor subtypes or pathways, 6,7-Demethylene-6,7-dehydro Drospirenone could serve as a novel therapeutic option for patients who do not respond to standard treatments.
The synthesis of 6,7-Demethylene-6,7-dehydro Drospirenone involves advanced organic chemistry techniques. Researchers have developed efficient methodologies to achieve high yields and purity levels. These methods often incorporate catalytic hydrogenation or oxidation steps to precisely control the stereochemistry and functional groups within the molecule.
In terms of clinical applications, 6,7-Demethylene-6,7-dehydro Drospirenone has shown potential in managing conditions such as endometriosis and uterine fibroids. Its ability to modulate progesterone receptor activity without inducing excessive side effects makes it an attractive candidate for targeted therapies. Ongoing clinical trials are evaluating its safety and efficacy in diverse patient populations.
From an environmental perspective, the development and use of drospirenone derivatives like 6,7-Demethylene-6,7-dehydro Drospirenone raise important considerations regarding ecological impact. Researchers are investigating biodegradation pathways and assessing the potential for these compounds to persist in aquatic environments. This research is crucial for ensuring sustainable drug development practices.
In conclusion, 《《《《《《《《《《《《《》》》》》》》》》》》》》》 the compound represents a significant advancement in antiprogestin research with promising applications across multiple therapeutic areas. As research continues to uncover its full potential, 《《《《《《《《《《《《〈〈〈〈〈〈〈〈〈〈〉〉〉〉〉〉〉〉〉〉the scientific community eagerly awaits further insights into its clinical utility and long-term benefits.




